molecular formula C23H21N7O3 B2599115 3-benzyl-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1207043-71-7

3-benzyl-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2599115
CAS No.: 1207043-71-7
M. Wt: 443.467
InChI Key: CQBZWZVZIMTSMZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a fused triazolopyrimidinone core modified with a 1,2,4-oxadiazole moiety and a benzyl group. The synthesis likely involves coupling of pre-formed oxadiazole intermediates with triazolopyrimidinone precursors under basic conditions, as seen in analogous reactions .

Properties

IUPAC Name

3-benzyl-6-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O3/c1-15(2)32-18-10-8-17(9-11-18)21-25-19(33-27-21)13-29-14-24-22-20(23(29)31)26-28-30(22)12-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBZWZVZIMTSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions

    Formation of Triazole Core: The triazole core can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic conditions.

    Formation of Pyrimidine Core: The pyrimidine core is typically synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of Oxadiazole Group: The oxadiazole group is introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Final Assembly: The final compound is assembled by coupling the triazole-pyrimidine core with the oxadiazole and benzyl groups using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and oxadiazole moieties.

    Reduction: Reduction reactions can target the triazole and pyrimidine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its multiple functional groups and potential bioactivity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities. Its structure suggests it could interact with various biological targets.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of 3-benzyl-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The multiple functional groups in the compound allow it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and physicochemical comparisons with closely related analogs:

Compound Oxadiazole Substituent Benzyl Group Molecular Formula Molecular Weight H-Bond Acceptors H-Bond Donors Key References
Target Compound : 3-Benzyl-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 4-(Propan-2-yloxy)phenyl Benzyl Not explicitly provided Estimated ~475 g/mol* ~10 0
Analog 1 : 6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxybenzyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 3,4-Dimethoxyphenyl 3-Methoxybenzyl C₂₃H₂₁N₇O₅ 475.465 10 0
Analog 2 : 6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 3,4-Dimethoxyphenyl 3-Fluorobenzyl C₂₂H₁₈FN₇O₄ 463.429 10 0

*Estimated based on structural similarity to Analog 1.

Key Observations:

The 3-fluorobenzyl group in Analog 2 introduces electronegativity, which may influence binding affinity in biological targets .

Synthetic Methodologies: Analog 1 and related compounds are synthesized via nucleophilic substitution between oxadiazole derivatives and triazolopyrimidinones using caesium carbonate in DMF at room temperature . In contrast, triazolopyrimidinone derivatives like those in employ BMIM-PF6 (an ionic liquid) as a solvent, suggesting greener synthetic routes for scaled production .

Structural Characterization :

  • Crystallographic data for such compounds are often refined using SHELX software, ensuring high precision in structural determination .

Pharmacological Potential: While specific data for the target compound are lacking, analogs with triazolopyrimidinone cores (e.g., compound 32 in ) exhibit bioactivity, suggesting the target may share similar pharmacological profiles .

Research Findings and Gaps

  • Structural Diversity : Modifications at the oxadiazole and benzyl positions significantly alter physicochemical properties but require systematic SAR (Structure-Activity Relationship) studies to optimize efficacy.
  • Synthetic Scalability : The use of ionic liquids (e.g., BMIM-PF6) in highlights a need to explore solvent systems for improving reaction yields .
  • Crystallographic Validation : SHELX remains a gold standard for structural refinement, but newer software could enhance accuracy for complex heterocycles .

Biological Activity

The compound 3-benzyl-6-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to consolidate the available data regarding its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H20N6O3\text{C}_{20}\text{H}_{20}\text{N}_{6}\text{O}_{3}

This compound features multiple functional groups that may contribute to its biological activity. The presence of oxadiazole and triazole rings is particularly significant due to their known pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with triazole and oxadiazole moieties. These compounds often exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For example:

  • In vitro studies have shown that derivatives of triazole compounds can inhibit the growth of antibiotic-resistant strains such as Staphylococcus aureus and Escherichia coli .
PathogenActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliHigh

Anticancer Activity

The anticancer properties of similar compounds have been explored in various studies. The triazolo-pyrimidine scaffold has been associated with inhibition of cancer cell proliferation through multiple mechanisms:

  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptosis in various cancer cell lines.

For instance, a study demonstrated that derivatives exhibited significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Cancer Cell LineIC50 (µM)Reference
MCF-715
HeLa10

Anti-inflammatory Activity

Compounds containing oxadiazole and triazole rings have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases.

Case Studies

Several case studies have illustrated the biological efficacy of similar compounds:

  • Study on Antimicrobial Resistance : A study published in 2020 evaluated a series of triazole derivatives against resistant bacterial strains and found that certain modifications enhanced their efficacy significantly .
  • Cancer Cell Proliferation : Another study focused on the effects of oxadiazole derivatives on various cancer cell lines and reported promising results in terms of reducing cell viability through apoptosis .

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